
4-(Benzoyldioxy)-4-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzoyldioxy)-4-oxobutyric acid, also known as BDOBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BDOBA is a derivative of pyruvic acid and has been synthesized using various methods.
Applications De Recherche Scientifique
4-(Benzoyldioxy)-4-oxobutyric acid has potential applications in various fields of scientific research, including the development of new drugs and therapies. It has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. 4-(Benzoyldioxy)-4-oxobutyric acid has also been used as a precursor for the synthesis of other compounds, such as 4-(methoxycarbonyl)-4-oxobutyric acid, which has been shown to have anti-tumor properties.
Mécanisme D'action
The mechanism of action of 4-(Benzoyldioxy)-4-oxobutyric acid is not fully understood, but it is believed to act as an inhibitor of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is involved in the regulation of glucose metabolism, and inhibition of this enzyme can lead to increased glucose uptake and utilization by cells. 4-(Benzoyldioxy)-4-oxobutyric acid has also been shown to inhibit the activity of the transcription factor NF-κB, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
4-(Benzoyldioxy)-4-oxobutyric acid has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake and utilization in cells, which can lead to increased energy production. 4-(Benzoyldioxy)-4-oxobutyric acid has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, 4-(Benzoyldioxy)-4-oxobutyric acid has been shown to induce apoptosis (cell death) in cancer cells, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Benzoyldioxy)-4-oxobutyric acid in lab experiments is that it is relatively easy to synthesize and is commercially available. 4-(Benzoyldioxy)-4-oxobutyric acid has also been shown to have low toxicity, making it safe for use in lab experiments. However, one limitation of using 4-(Benzoyldioxy)-4-oxobutyric acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research of 4-(Benzoyldioxy)-4-oxobutyric acid. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore the synthesis of new derivatives of 4-(Benzoyldioxy)-4-oxobutyric acid and their potential applications. Finally, research could be done to optimize the synthesis method of 4-(Benzoyldioxy)-4-oxobutyric acid to increase yield and purity.
Conclusion
In conclusion, 4-(Benzoyldioxy)-4-oxobutyric acid is a chemical compound that has potential applications in various fields of scientific research. It can be synthesized using various methods and has been shown to have anti-inflammatory and anti-cancer properties. While its mechanism of action is not fully understood, 4-(Benzoyldioxy)-4-oxobutyric acid has been shown to have various biochemical and physiological effects. There are several future directions for the research of 4-(Benzoyldioxy)-4-oxobutyric acid, including further investigation of its potential applications and the synthesis of new derivatives.
Méthodes De Synthèse
4-(Benzoyldioxy)-4-oxobutyric acid can be synthesized using various methods, including the reaction of pyruvic acid with benzoyl chloride in the presence of a base, or by using the Baker-Venkataraman rearrangement of 3-(benzoyloxy)-2-oxopropionic acid. Another method involves the reaction of pyruvic acid with benzoyl peroxide in the presence of a base.
Propriétés
Numéro CAS |
10484-48-7 |
|---|---|
Nom du produit |
4-(Benzoyldioxy)-4-oxobutyric acid |
Formule moléculaire |
C11H10O6 |
Poids moléculaire |
238.19 g/mol |
Nom IUPAC |
4-benzoylperoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C11H10O6/c12-9(13)6-7-10(14)16-17-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
Clé InChI |
QUZPSMZNTIBYAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OOC(=O)CCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OOC(=O)CCC(=O)O |
Autres numéros CAS |
10484-48-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



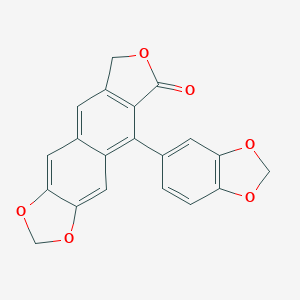
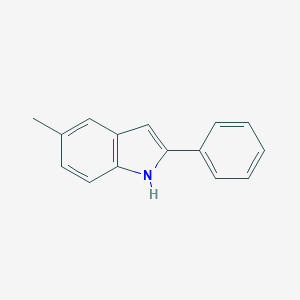
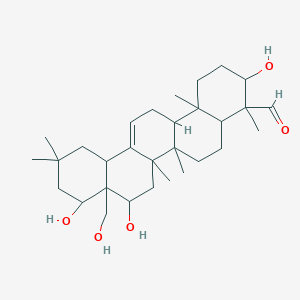
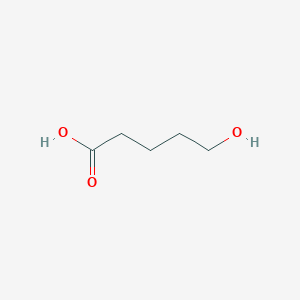
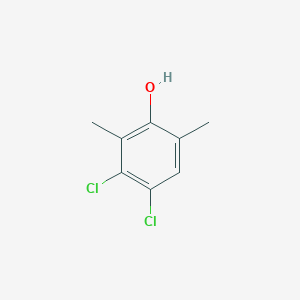
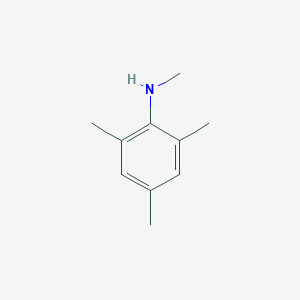
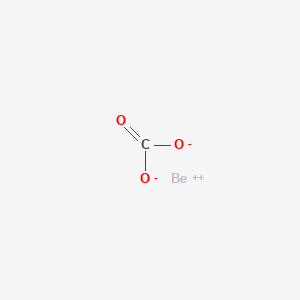

![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)




